molecular formula C8H13FN4 B063013 N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine CAS No. 165258-72-0

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine

Cat. No.: B063013
CAS No.: 165258-72-0
M. Wt: 184.21 g/mol
InChI Key: QZABCMVXWXUNRW-UHFFFAOYSA-N
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Description

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine: is a synthetic compound belonging to the class of pyrimidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine typically involves the reaction of 6-fluoro-2,4-diaminopyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of N4,N4-Diethyl-2,4-pyrimidinedione.

    Reduction: Formation of N4,N4-Diethyl-6-amino-2,4-pyrimidinediamine.

    Substitution: Formation of N4,N4-Diethyl-6-methoxy-2,4-pyrimidinediamine.

Scientific Research Applications

N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Known for its potent inhibitory activity against cyclin-dependent kinases.

    N4,N4-Diethyl-2,4-pyrimidinediamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Uniqueness: N4,N4-Diethyl-6-fluoro-2,4-pyrimidinediamine is unique due to the presence of the fluorine atom, which enhances its reactivity and potential therapeutic applications. The fluorine atom also contributes to the compound’s stability and bioavailability.

Properties

IUPAC Name

4-N,4-N-diethyl-6-fluoropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZABCMVXWXUNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570586
Record name N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165258-72-0
Record name N~4~,N~4~-Diethyl-6-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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